molecular formula C14H15NO2 B13671855 Ethyl 2,8-dimethylquinoline-6-carboxylate

Ethyl 2,8-dimethylquinoline-6-carboxylate

Cat. No.: B13671855
M. Wt: 229.27 g/mol
InChI Key: JEGMHYNWAGBLKP-UHFFFAOYSA-N
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Description

Ethyl 2,8-dimethylquinoline-6-carboxylate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

The synthesis of Ethyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various synthetic routes. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane . The reaction conditions are mild, and the yield of the desired product is generally high.

Chemical Reactions Analysis

Ethyl 2,8-dimethylquinoline-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield quinoline N-oxide, while reduction with sodium borohydride can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Ethyl 2,8-dimethylquinoline-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts.

    Biology: Quinoline derivatives, including this compound, are studied for their potential as antimicrobial agents. They have shown activity against various bacterial and fungal strains.

    Medicine: This compound is investigated for its potential anticancer properties. Quinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.

    Industry: this compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation. Additionally, quinoline derivatives can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Ethyl 2,8-dimethylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

This compound is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and biological activity.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 2,8-dimethylquinoline-6-carboxylate

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)12-7-9(2)13-11(8-12)6-5-10(3)15-13/h5-8H,4H2,1-3H3

InChI Key

JEGMHYNWAGBLKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)C)N=C(C=C2)C

Origin of Product

United States

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